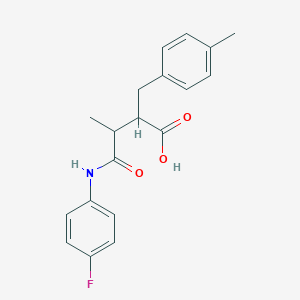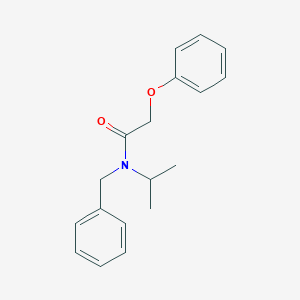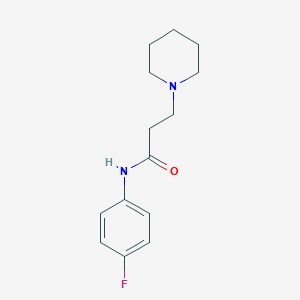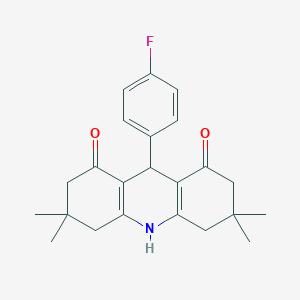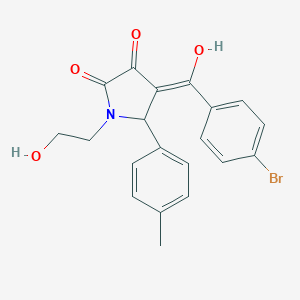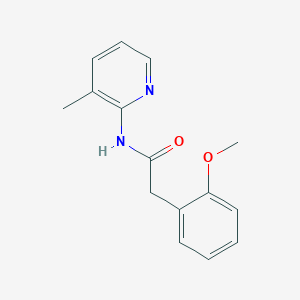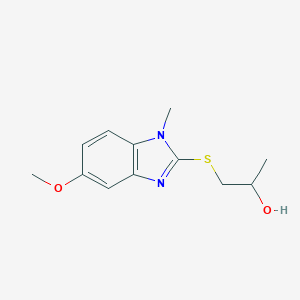
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol, also known as PBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBIT is a benzimidazole derivative that has been synthesized using a variety of methods. In
Wirkmechanismus
The mechanism of action of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is not fully understood. However, studies have suggested that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol may inhibit the activity of enzymes involved in inflammation, cancer, and viral replication. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been found to interact with DNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can inhibit the growth of cancer cells and reduce inflammation. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been found to have antiviral properties, inhibiting the replication of viruses such as HIV and herpes simplex virus. In vivo studies in mice have shown that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can reduce inflammation and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol in lab experiments is its relatively low toxicity compared to other benzimidazole derivatives. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is its relatively low solubility in water, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol. One area of interest is the development of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol-based drugs for the treatment of cancer and viral infections. Another area of research is the use of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol as a chiral selector in capillary electrophoresis. Additionally, further studies are needed to elucidate the mechanism of action of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol and to explore its potential applications in other fields, such as material science and environmental science.
Conclusion:
In conclusion, 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is a benzimidazole derivative that has potential applications in various fields. The synthesis of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can be achieved using different methods, and its mechanism of action is not fully understood. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been found to have anti-inflammatory, anticancer, and antiviral properties, and its advantages and limitations for lab experiments have been identified. Further research is needed to explore the potential applications of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol in different fields and to elucidate its mechanism of action.
Synthesemethoden
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can be synthesized using different methods, including the reaction of 2-mercapto-5-methoxy-1-methylbenzimidazole with 2-bromo-1-(propan-2-yl)ethanol in the presence of a base. The reaction yields 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol as a white solid that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been found to have potential applications in various fields, including biomedicine, material science, and environmental science. In biomedicine, 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been shown to have anti-inflammatory, anticancer, and antiviral properties. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been used as a chiral selector in capillary electrophoresis, a technique used to separate and analyze different molecules.
Eigenschaften
Produktname |
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol |
|---|---|
Molekularformel |
C12H16N2O2S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C12H16N2O2S/c1-8(15)7-17-12-13-10-6-9(16-3)4-5-11(10)14(12)2/h4-6,8,15H,7H2,1-3H3 |
InChI-Schlüssel |
XKAYNWLVQIYLCJ-UHFFFAOYSA-N |
SMILES |
CC(CSC1=NC2=C(N1C)C=CC(=C2)OC)O |
Kanonische SMILES |
CC(CSC1=NC2=C(N1C)C=CC(=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
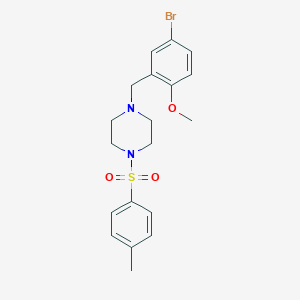
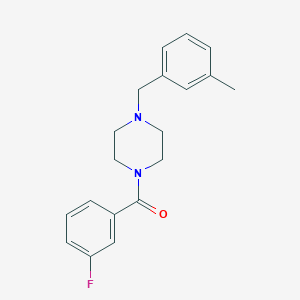
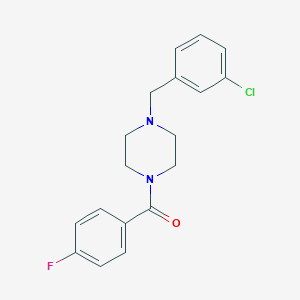
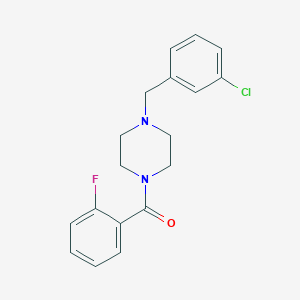
![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)
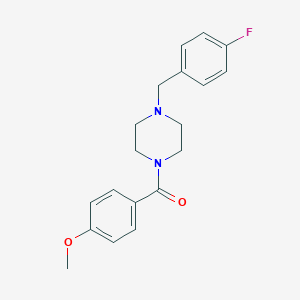
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
